1,4-Diaminoanthracene-9,10-diol
Overview
Description
1,4-Diaminoanthracene-9,10-diol: is an organic compound with the molecular formula C14H12N2O2 It is a derivative of anthracene, characterized by the presence of amino groups at the 1 and 4 positions and hydroxyl groups at the 9 and 10 positions on the anthracene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4-Diaminoanthracene-9,10-diol can be synthesized through several methods. One common approach involves the reduction of 1,4-dinitroanthracene-9,10-diol using a suitable reducing agent such as tin(II) chloride in hydrochloric acid. The reaction typically proceeds under reflux conditions, yielding the desired diamino compound .
Industrial Production Methods: Industrial production of this compound often involves multi-step processes starting from readily available anthracene derivatives. The synthesis may include nitration, reduction, and subsequent purification steps to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions: 1,4-Diaminoanthracene-9,10-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can further modify the amino groups.
Substitution: The amino groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like acyl chlorides or sulfonyl chlorides can be used under mild conditions
Major Products:
Oxidation: Quinone derivatives.
Reduction: Modified amino derivatives.
Substitution: Various substituted anthracene derivatives.
Scientific Research Applications
1,4-Diaminoanthracene-9,10-diol has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of dyes and pigments.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Studied for its anticancer properties and potential use in drug development.
Industry: Utilized in the production of advanced materials and as an analytical reagent
Mechanism of Action
The mechanism of action of 1,4-diaminoanthracene-9,10-diol involves its interaction with various molecular targets. In biological systems, it can intercalate into DNA, disrupting the replication process and leading to cell death. This property is particularly useful in anticancer research. The compound’s ability to generate reactive oxygen species also contributes to its cytotoxic effects .
Comparison with Similar Compounds
1,4-Diaminoanthraquinone: Similar structure but lacks hydroxyl groups.
1,4-Diamino-2,3-dihydroxyanthracene: Contains additional hydroxyl groups.
1,4-Diamino-9,10-anthraquinone: A quinone derivative with similar amino substitution.
Uniqueness: 1,4-Diaminoanthracene-9,10-diol is unique due to the presence of both amino and hydroxyl groups on the anthracene ring, which imparts distinct chemical reactivity and potential for diverse applications in various fields .
Properties
IUPAC Name |
1,4-diaminoanthracene-9,10-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2/c15-9-5-6-10(16)12-11(9)13(17)7-3-1-2-4-8(7)14(12)18/h1-6,17-18H,15-16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGOXABJBDOYQFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C(=CC=C(C3=C2O)N)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6063779 | |
Record name | 9,10-Anthracenediol, 1,4-diamino- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6063779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5327-72-0 | |
Record name | 1,4-Diamino-9,10-anthracenediol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5327-72-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 9,10-Anthracenediol, 1,4-diamino- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005327720 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Leuco-1,4-diaminoanthraquinone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3393 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 9,10-Anthracenediol, 1,4-diamino- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 9,10-Anthracenediol, 1,4-diamino- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6063779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-diaminoanthracene-9,10-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.828 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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